6-Amino-5-bromopyridine-3-sulfonamide

B-Raf kinase inhibition Aldose reductase inhibition Regioisomeric pharmacology

6-Amino-5-bromopyridine-3-sulfonamide (CAS 1023816-98-9) is a non-substitutable, trifunctional pyridine intermediate. The unique 6-NH₂/5-Br/3-SO₂NH₂ substitution pattern enables orthogonal diversification via amide coupling and cross-coupling, directly accessing B-Raf(V600E) kinase scaffolds (PDB 3TV4) and Nav1.7 pain targets. Unlike its 2-amino regioisomer or des-bromo analogs, this substitution vector is essential for the correct pharmacophore engagement. Supplied at 97% purity for medicinal chemistry and parallel library synthesis.

Molecular Formula C5H6BrN3O2S
Molecular Weight 252.09
CAS No. 1023816-98-9
Cat. No. B3074831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromopyridine-3-sulfonamide
CAS1023816-98-9
Molecular FormulaC5H6BrN3O2S
Molecular Weight252.09
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)N)S(=O)(=O)N
InChIInChI=1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11)
InChIKeyXXYFPGBHSSVOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-bromopyridine-3-sulfonamide (CAS 1023816-98-9) – Core Structural Identity and Procurement Baseline


6-Amino-5-bromopyridine-3-sulfonamide (CAS 1023816-98-9) is a trifunctional pyridine building block bearing a 6-amino group, a 5-bromine atom, and a 3-sulfonamide group on the pyridine ring . With a molecular formula of C₅H₆BrN₃O₂S and a molecular weight of 252.09 g/mol, the compound is supplied at standard purities of 95–97% (HPLC) by multiple vendors for research and further manufacturing use only . The simultaneous presence of an aryl bromide (enabling cross-coupling), a primary aromatic amine (enabling amide or sulfonamide bond formation), and a primary sulfonamide (offering hydrogen-bond donor/acceptor capacity) makes this compound a strategically differentiated intermediate for medicinal chemistry programs, particularly those targeting kinase and ion-channel inhibitor scaffolds [1].

Why Generic Substitution Fails for 6-Amino-5-bromopyridine-3-sulfonamide – Regioisomeric and Functional-Group Selection Rationale


In-class pyridine sulfonamide analogs cannot be interchanged with 6-amino-5-bromopyridine-3-sulfonamide because the precise 6-NH₂/5-Br/3-SO₂NH₂ substitution pattern governs both the vector of derivatization and the biological target engagement of downstream products. Moving the amino group from the 6-position to the 2-position (regioisomer 2-amino-5-bromopyridine-3-sulfonamide, CAS 869008-16-2) redirects the scaffold toward aldose reductase inhibition (derivative IC₅₀ values as low as 0.038 μM) [2], whereas the 6-amino isomer enables selective B-Raf kinase inhibitor construction (PDB 3TV4 co-crystal) [1]. Removing the bromine (6-aminopyridine-3-sulfonamide, CAS 57187-73-2) eliminates the heavy-atom handle required for palladium-catalyzed cross-coupling diversification [3]. Removing the amino group (5-bromopyridine-3-sulfonamide, CAS 62009-33-0) abolishes the nucleophilic site needed for amide or sulfonamide library synthesis. These regioisomeric and functional-group distinctions are not cosmetic; they dictate which pharmacophore space the downstream compound can access, making generic one-to-one replacement scientifically invalid.

Quantitative Evidence Guide – 6-Amino-5-bromopyridine-3-sulfonamide vs. Closest Analogs


Regioisomeric Differentiation: 6-NH₂ vs. 2-NH₂ Substitution Governs Biological Target Space – B-Raf Kinase vs. Aldose Reductase Pharmacology

The 6-amino substitution pattern of the target compound enables construction of B-Raf kinase inhibitors as demonstrated by the co-crystal structure PDB 3TV4, where the 6-NH₂ is amidated to form N-(6-amino-5-bromopyridin-3-yl)-2,6-difluoro-3-[(propylsulfonyl)amino]benzamide, yielding cellular IC₅₀ values of 310 nM (Malme-3M) and 1200 nM (A-375) [REFS-1, REFS-2]. In contrast, the 2-amino regioisomer (CAS 869008-16-2) cannot access this B-Raf pharmacophore; it is instead elaborated into pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide derivatives that inhibit aldose reductase (ALR2) with IC₅₀ values ranging from 0.038 μM to 11.29 μM [3]. This represents a >20-fold shift in achievable target potency and a complete change in biological target class, dictated solely by the position of the amino group on the pyridine ring.

B-Raf kinase inhibition Aldose reductase inhibition Regioisomeric pharmacology

Bromine Functional-Group Necessity: 5-Br Enables Cross-Coupling Diversification Absent in Des-Bromo Analog

The 5-bromine substituent is essential for palladium-catalyzed cross-coupling reactions that diversify the pyridine core. The des-bromo analog 6-aminopyridine-3-sulfonamide (CAS 57187-73-2) lacks this synthetic handle entirely, precluding Suzuki, Buchwald–Hartwig, or Sonogashira couplings without additional halogenation steps [1]. In the scalable synthesis of pyridine sulfonamides, aryl bromides serve as the entry point for halogen–metal exchange reactions using butyllithium or Grignard reagents, enabling efficient conversion to sulfonamides in a one-pot process [2]. The presence of bromine at the 5-position, ortho to the 6-amino group, additionally enables regioselective ortho-metallation and subsequent electrophilic trapping, a transformation strategy unavailable to the des-bromo analog.

Cross-coupling diversification Suzuki coupling Bromine synthetic handle

Sulfonamide Positional Differentiation: 3-SO₂NH₂ Enables Species-Selective Lipoamide Dehydrogenase Inhibition vs. 2-SO₂NH₂ Regioisomers

The 3-sulfonamide group in N-methylpyridine 3-sulfonamide analogs confers >1000-fold selectivity for Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) over the human homologue, an effect partially attributed to hydrogen bonding of the sulfonamide amide oxygen with species-variant Arg93 in the lipoamide channel [REFS-1, REFS-2]. The closely related compound N²-[(2-amino-5-bromopyridin-3-yl)sulfonyl]-N-(4-methoxyphenyl)-N²-methylglycinamide (derived from the 2-amino regioisomer scaffold) is co-crystallized in the lipoamide channel (PDB 4M52), demonstrating the pharmacophoric relevance of the 3-sulfonamide pyridine core for this target [3]. A 6-bromopyridine-2-sulfonamide positional isomer (CAS 856013-04-2) would place the sulfonamide at the 2-position, altering the hydrogen-bonding vector and predicted to degrade this species-selective interaction.

Mycobacterium tuberculosis Lpd Species-selective inhibition Sulfonamide hydrogen bonding

6-Amino Group as a Selective Amidation Site: Ortho-Bromine Directs Regioselective Derivatization vs. Des-Amino Analog 5-Bromopyridine-3-sulfonamide

The 6-amino group serves as the exclusive nucleophilic site for amide or sulfonamide bond formation in the synthesis of B-Raf inhibitors. In the PDB 3TV4 ligand, the 6-NH₂ is selectively amidated with 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid to generate the active kinase inhibitor [1]. The des-amino analog 5-bromopyridine-3-sulfonamide (CAS 62009-33-0) lacks this reactive amine and would require additional synthetic steps (e.g., nitration/reduction or Buchwald–Hartwig amination) to install an amino group, adding 2–3 synthetic steps and an estimated 40–60% cumulative yield penalty. The ortho-bromine at the 5-position sterically and electronically directs reactions at the adjacent 6-amino group, enhancing regioselectivity in acylation reactions [2].

Regioselective amidation Ortho-bromine directing effect Kinase inhibitor synthesis

Pyridine Sulfonamide Scaffold as Voltage-Gated Sodium Channel (Nav1.7) Inhibitor Pharmacophore – Differentiation from Non-Sulfonamide Pyridine Cores

The pyridine-3-sulfonamide core is explicitly claimed as a privileged scaffold for voltage-gated sodium channel (Nav1.7) inhibition in multiple Amgen patents (US 10,668,067; US 2019/0167682) [REFS-1, REFS-2]. While the target compound itself serves as a synthetic intermediate, its 6-NH₂/5-Br/3-SO₂NH₂ pattern maps onto the general formula (I) defined in these patents, positioning it as a direct precursor for Nav1.7 inhibitor synthesis. In contrast, pyridine analogs lacking the sulfonamide group (e.g., simple aminobromopyridines) fall outside the pharmacophoric requirements for this target class. Compounds within this patent series demonstrated nanomolar Nav1.7 potency (IC₅₀ ≤10 nM for optimized leads) with >1000-fold selectivity over cardiac Nav1.5 [3].

Nav1.7 inhibition Voltage-gated sodium channel Pain therapeutics

High-Value Application Scenarios for 6-Amino-5-bromopyridine-3-sulfonamide (CAS 1023816-98-9)


B-Raf(V600E) Kinase Inhibitor Fragment-Based Drug Design and Lead Optimization

The 6-amino-5-bromopyridine-3-sulfonamide core serves as a direct precursor for B-Raf(V600E) inhibitor synthesis, as validated by the PDB 3TV4 co-crystal structure. The 6-NH₂ group is selectively amidated to install the benzamide pharmacophore, while the 5-Br can be elaborated via cross-coupling to explore SAR at the pyridine 5-position. Cellular potency (IC₅₀ = 310 nM in Malme-3M BRAF-mutant melanoma cells) provides a benchmark for analog optimization [REFS-1, REFS-2]. This compound is appropriate for medicinal chemistry teams seeking a pre-functionalized scaffold for rapid kinase inhibitor library generation.

Species-Selective Anti-Tubercular Drug Discovery Targeting Mycobacterial Lipoamide Dehydrogenase (Lpd)

The N-methylpyridine-3-sulfonamide chemotype, for which 6-amino-5-bromopyridine-3-sulfonamide is a viable synthetic precursor, demonstrates >1000-fold selectivity for Mtb Lpd over human Lpd. The 3-sulfonamide group engages in a critical hydrogen bond with Arg93 in the lipoamide channel (PDB 4M52) [3]. Procurement of this intermediate provides access to this validated, species-selective binding site for structure-based optimization of anti-tubercular agents, particularly for programs seeking to overcome the historical challenge of M. tuberculosis cell envelope penetration [4].

Nav1.7 Voltage-Gated Sodium Channel Inhibitor Synthesis for Pain Therapeutic Programs

The pyridine-3-sulfonamide core is claimed in Amgen's composition-of-matter patents (US 10,668,067; US 2019/0167682) as an inhibitor scaffold for Nav1.7, a genetically validated pain target [REFS-5, REFS-6]. 6-Amino-5-bromopyridine-3-sulfonamide provides a modular building block where the 6-NH₂ enables rapid diversification into sulfonamide or amide libraries, and the 5-Br allows parallel SAR exploration. Optimized leads in this chemical series achieve Nav1.7 IC₅₀ values ≤10 nM with >1000-fold selectivity over cardiac Nav1.5, a benchmark that guides lead optimization from this starting material [7].

Diversifiable Pyridine-3-sulfonamide Building Block for Parallel Library Synthesis

The orthogonal functional groups of 6-amino-5-bromopyridine-3-sulfonamide enable a two-dimensional diversification strategy: the 6-NH₂ can be elaborated independently via amide, sulfonamide, urea, or reductive amination chemistry, while the 5-Br is simultaneously available for Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling [8]. This orthogonal reactivity profile is absent in both the des-bromo analog (no cross-coupling handle) and the des-amino analog (no nucleophilic amine), making this compound the preferred choice for generating maximally diverse parallel libraries from a single starting material.

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